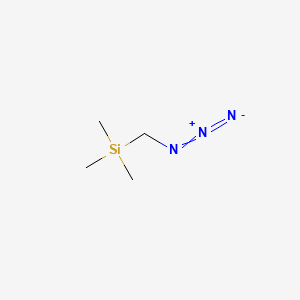

Trimethylsilylmethyl azide

Vue d'ensemble

Description

Trimethylsilylmethyl azide is an organosilicon compound with the molecular formula C4H11N3Si. It is a colorless to yellow liquid that is used as a reagent in organic synthesis.

Méthodes De Préparation

Trimethylsilylmethyl azide can be synthesized through the reaction of trimethylsilylmethyl chloride with sodium azide. The reaction is typically carried out in an inert solvent such as ether under anhydrous conditions to prevent the formation of hydrazoic acid . The reaction proceeds as follows:

(CH3)3SiCH2Cl+NaN3→(CH3)3SiCH2N3+NaCl

Analyse Des Réactions Chimiques

Amination of Aryl Organometallic Reagents

Trimethylsilylmethyl azide reacts with aryl Grignard or organolithium reagents to form primary arylamines. This proceeds via intermediate triazenide species that eliminate nitrogen upon hydrolysis.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl Grignard (ArMgX) | THF, 0°C → RT | ArNH₂ | 60–85% | |

| Aryllithium (ArLi) | Hexane/Et₂O, −78°C → RT | ArNH₂ | 45–75% |

Key Mechanistic Insight :

-

The reaction involves nucleophilic substitution at the silicon center, releasing N₂ and forming a transient iminosilane intermediate .

-

Steric hindrance in bulky aryl systems (e.g., 2,4,6-triisopropylphenyl) reduces yields due to competing side reactions .

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions, particularly with strained alkynes or arynes, to form nitrogen-containing heterocycles.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tetramesityldisilene | C₆D₆, RT | Disilaaziridine | 54–65% | |

| Activated Alkynes | Visible light, Ru(bpy)₃²⁺ | α-Aryl-β-azido amides | 72–88% |

Example Reaction :

Ring-Opening Reactions

The azide group facilitates ring-opening of epoxides and other strained systems:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Epoxides | BF₃·Et₂O, CH₂Cl₂ | Azido Alcohols | 50–70% | |

| Acid Anhydrides | KF, 18-crown-6 | Methanediamine Derivatives | 40–60% |

Notable Application :

Triazine Formation

Reaction with aromatic acid halides yields triazine derivatives under fluoride catalysis:

Comparative Reaction Table

| Reaction Type | Key Reagents/Conditions | Products | Yield Range |

|---|---|---|---|

| Amination | ArLi/ArMgX, −78°C to RT | Arylamines | 45–85% |

| Cycloaddition | Arynes, Ru catalysis | Benzannulated Heterocycles | 65–88% |

| Epoxide Ring-Opening | BF₃·Et₂O | Azido Alcohols | 50–70% |

| Glycosylation | Reducing sugars, PPh₃ | β-N-Glycosides | 70–75% |

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Reactivity and Mechanisms

Trimethylsilylmethyl azide is primarily used as a nitrogen source in organic reactions. It reacts with carbonyl compounds, such as ketones and aldehydes, to produce azido alcohols and subsequently tetrazoles. This reaction pathway is significant for synthesizing nitrogen-containing heterocycles, which are crucial in pharmaceuticals and agrochemicals .

1.2 Synthesis of Aminotriazole Ligands

Recent studies have demonstrated the effectiveness of this compound in synthesizing aminotriazole ligands. These ligands are important in coordination chemistry and catalysis. The compound's ability to form stable intermediates allows for the selective formation of desired products under mild conditions .

Materials Science

2.1 Precursor for Nanostructures

This compound serves as a nitrogen precursor in the synthesis of gallium nitride (GaN) nanowires via metal-organic chemical vapor deposition (MOCVD). This application is particularly relevant in the field of semiconductor technology, where GaN is essential for optoelectronic devices .

2.2 Electrolyte Additive in Batteries

In lithium-oxygen batteries, this compound has been investigated as an electrolyte additive. Its incorporation enhances the formation of a robust solid electrolyte interphase, improving battery performance and stability .

Case Studies

3.1 Total Synthesis of Oseltamivir

This compound has been utilized in the total synthesis of Oseltamivir, an antiviral medication used to treat influenza. The compound's ability to facilitate key transformations in the synthetic route highlights its utility in pharmaceutical chemistry .

3.2 Reactions with Organometallic Compounds

Research has shown that this compound reacts with Grignard reagents to form silyltriazenes. These reactions are valuable for synthesizing sterically demanding compounds that have applications in medicinal chemistry .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of trimethylsilylmethyl azide involves the nucleophilic attack of the azide group on electrophilic centers. . The azide group is highly reactive and can participate in a variety of chemical transformations.

Comparaison Avec Des Composés Similaires

Trimethylsilylmethyl azide can be compared with other similar compounds such as trimethylsilyl azide and azidomethyltrimethylsilane:

-

Trimethylsilyl azide: : This compound has a similar structure but lacks the methylene group. It is also used as a reagent in organic synthesis for introducing azide groups .

-

Azidomethyltrimethylsilane: : This compound is structurally similar but has different reactivity due to the presence of the methylene group. It is used in similar applications but may have different reaction conditions and outcomes .

This compound is unique due to its specific reactivity and the presence of both the trimethylsilyl and azide groups, making it a versatile reagent in organic synthesis.

Activité Biologique

Trimethylsilylmethyl azide (TMSMA) is a specialized organosilicon compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article explores the biological activity of TMSMA, focusing on its synthesis, reactivity, and implications in various chemical reactions.

TMSMA is synthesized through the reaction of chloromethyltrimethylsilane with sodium azide. This compound is characterized by its thermal stability and ability to act as a synthetic equivalent for methyl azide, facilitating various organic transformations, particularly in the formation of triazenes and azides.

Table 1: Synthesis Pathways of this compound

| Reactants | Conditions | Products |

|---|---|---|

| Chloromethyltrimethylsilane + NaN₃ | Room temperature | This compound |

| TMSMA + Acetylenic dipolarophiles | Mild conditions | Cycloadducts |

| TMSMA + Alcohols | Acidic conditions | β-N-Glycosides |

Biological Activity

The biological activity of TMSMA primarily stems from its role in synthetic pathways that lead to biologically relevant compounds. Notably, TMSMA has been utilized in the synthesis of β-CF₃-azides through photoredox-catalyzed reactions, which are significant for drug modification and development.

Case Studies

- Hydroazidation Reactions : TMSMA has been employed in hydroazidation reactions of trifluoromethyl alkenes, yielding β-CF₃-azides with high selectivity. This reaction demonstrates the utility of TMSMA in synthesizing compounds that can be further modified for pharmaceutical applications .

- Glycosylation Studies : In another study, TMSMA was used in the reductive glycosylation of N-acetyl-D-glucosamine, resulting in high yields of β-N-glycosides. The addition of acidic additives significantly improved yields, indicating that TMSMA can facilitate complex carbohydrate synthesis .

- Synthesis of Sterically Demanding Anilines : Research showed that TMSMA reacts with organolithium reagents to form sterically demanding aniline derivatives via a one-pot synthesis approach. This process involves the generation of silyltriazenes, which are crucial intermediates in organic synthesis .

Mechanistic Insights

The mechanisms involving TMSMA often include the formation of reactive intermediates such as silyltriazenes and azides. For instance, upon reacting with organometallic compounds, TMSMA acts as a pseudohalide, facilitating nitrogen elimination and subsequent formation of desired products .

Table 2: Mechanistic Pathways Involving this compound

| Reaction Type | Intermediate Formed | Final Product |

|---|---|---|

| Reaction with Organolithium Compounds | Silyl(aryl)triazenide | Sterically demanding anilines |

| Hydroazidation | β-CF₃-azides | Modified drug derivatives |

| Glycosylation | β-N-Glycosides | Carbohydrate derivatives |

Propriétés

IUPAC Name |

azidomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3Si/c1-8(2,3)4-6-7-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBUFTCADGLKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236487 | |

| Record name | Trimethylsilylmethyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87576-94-1 | |

| Record name | Trimethylsilylmethyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087576941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilylmethyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylmethyl Azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes trimethylsilylmethyl azide a valuable reagent in organic synthesis?

A1: this compound (TMSMA) acts as a synthetic equivalent of methyl azide, offering greater stability and controlled reactivity. [, ] This makes it particularly useful for introducing nitrogen-containing functional groups into molecules. For example, it reacts with aryl Grignard reagents and aryl-lithium compounds, enabling the amination of these species. []

Q2: How does TMSMA react with acetylenic dipolarophiles?

A2: TMSMA undergoes [3+2] cycloaddition reactions with acetylenic dipolarophiles, yielding triazole derivatives. [] The trimethylsilyl group can be subsequently transformed using various reagents, such as aldehydes and water in the presence of fluoride ions, further diversifying the synthetic possibilities. []

Q3: Can TMSMA be used in reactions with aromatic acid derivatives?

A3: Yes, TMSMA reacts with aromatic acid derivatives in the presence of potassium fluoride and crown ether. [, ] Interestingly, the product distribution depends on the starting material. For instance, reactions with acid halides primarily produce triazine, methanediamine, and benzamide derivatives. In contrast, reactions with acid anhydrides yield tertiary amines along with methanediamine and benzamide. []

Q4: Are there any examples of TMSMA being used in stereospecific reactions?

A4: TMSMA plays a crucial role in the stereospecific synthesis of both secondary (sec-) and tertiary (tert-) alkyl azides from alcohols. [, ] This method utilizes an innovative oxidation-reduction condensation reaction employing phenyl diphenylphosphinite and TMSMA, showcasing its versatility in complex synthetic schemes. [, ]

Q5: Has TMSMA found applications in material science or catalysis?

A5: TMSMA has proven useful in synthesizing multisubstituted C2-symmetric ansa-metallocenes. [] These compounds, particularly zirconocenes, are important catalysts in olefin polymerization. The incorporation of TMSMA-derived functionalities allows for fine-tuning the catalyst structure and, consequently, its activity and selectivity in propylene polymerization, even at elevated temperatures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.